N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide
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Overview
Description
N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide is a compound that belongs to the class of imidazo[1,2-a]pyridines.
Preparation Methods
The synthesis of N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide typically involves the condensation of 2-aminopyridine derivatives with α-bromocarbonyl compounds under neutral or weakly basic conditions at elevated temperatures . This method can be further optimized using microwave irradiation, which offers a solvent- and catalyst-free approach, resulting in high yields and environmentally benign conditions .
Chemical Reactions Analysis
N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation or photocatalysis strategies.
Reduction: Typically involves the use of reducing agents such as sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles, leading to the formation of halogenated or substituted derivatives.
Scientific Research Applications
N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. It has been shown to act as a cyclin-dependent kinase inhibitor, calcium channel blocker, and GABA A receptor modulator . These interactions lead to various biological effects, including inhibition of cell proliferation and modulation of neurotransmitter activity.
Comparison with Similar Compounds
N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide can be compared with other imidazo[1,2-a]pyridine derivatives such as:
- 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine
- (8-Methylimidazo[1,2-a]pyridin-2-yl)methylamine dihydrochloride
- 3-Methylimidazo[1,2-a]pyridine
These compounds share similar structural features but differ in their functional groups and biological activities. This compound is unique due to its specific substitution pattern and the resulting biological properties.
Properties
CAS No. |
537019-05-9 |
---|---|
Molecular Formula |
C17H17N3O |
Molecular Weight |
279.34 g/mol |
IUPAC Name |
N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide |
InChI |
InChI=1S/C17H17N3O/c1-3-16(21)18-14-8-4-7-13(10-14)15-11-20-9-5-6-12(2)17(20)19-15/h4-11H,3H2,1-2H3,(H,18,21) |
InChI Key |
FSYMRXSQDDJBTA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C2=CN3C=CC=C(C3=N2)C |
solubility |
39.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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